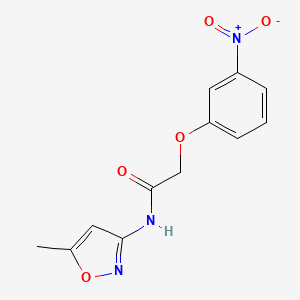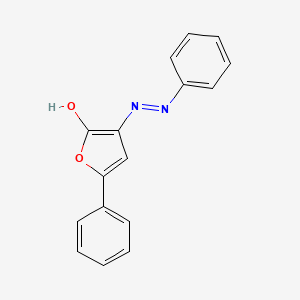![molecular formula C12H16N2O4S B5843564 N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NMS, is a chemical compound that has been widely used in scientific research for its unique properties. NMS is a sulfonamide derivative that has been found to have several applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves its ability to block certain ion channels and receptors. Specifically, N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to block the hERG potassium channel, which is involved in cardiac repolarization. N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been found to block the NMDA receptor in the brain, which can lead to inhibition of synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide depend on the specific ion channels and receptors that it blocks. In cardiac tissue, N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to prolong the action potential duration and increase the QT interval, which can lead to arrhythmia. In the brain, N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to inhibit synaptic transmission and reduce neuronal excitability, which can have implications for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its specificity for certain ion channels and receptors. This allows researchers to study the function of these channels and receptors in a more targeted manner. However, one limitation of using N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its potential for off-target effects. N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to block other ion channels and receptors in addition to its intended targets, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One area of interest is the development of more selective N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide analogs that target specific ion channels and receptors with greater specificity. Another area of interest is the use of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in studies on the role of ion channels and receptors in disease states such as cardiac arrhythmia and neurological disorders. Additionally, further research is needed to fully understand the potential off-target effects of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and how these effects may impact experimental results.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of 4-(4-morpholinylcarbonyl)aniline with methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide produced in this synthesis method is typically around 70-80%.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been extensively used in scientific research as a tool for studying the function of ion channels and receptors. N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to block certain types of potassium channels, which has led to its use in studies on cardiac function and arrhythmia. N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been used to study the function of the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory.
Propiedades
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(16,17)13-11-4-2-10(3-5-11)12(15)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCQUYSCHNQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)

![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)


![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)

![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)
![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
